3-Isobutoxy-4-methylbenzoic acid

Description

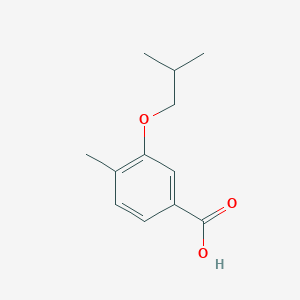

3-Isobutoxy-4-methylbenzoic acid (molecular formula: C₁₂H₁₆O₃; molecular weight: 208.26 g/mol) is a substituted benzoic acid derivative characterized by an isobutoxy group (-OCH₂CH(CH₃)₂) at the 3-position and a methyl group (-CH₃) at the 4-position of the aromatic ring . Its CAS registry number is 1249339-96-5, and it is commonly available at 95% purity. This compound is of interest in pharmaceutical and organic synthesis due to the electronic and steric effects imparted by its substituents, which influence reactivity, solubility, and biological activity.

Properties

IUPAC Name |

4-methyl-3-(2-methylpropoxy)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-8(2)7-15-11-6-10(12(13)14)5-4-9(11)3/h4-6,8H,7H2,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVZDMSJKHMTRAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)O)OCC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Isobutoxy-4-methylbenzoic acid is a compound of interest in medicinal chemistry and biological research due to its potential therapeutic properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound, with the chemical formula C12H16O3, features a benzoic acid backbone substituted with an isobutoxy group and a methyl group. This unique structure contributes to its solubility and reactivity, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The following mechanisms have been identified:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered physiological responses.

- Receptor Modulation : It has been shown to act as a positive allosteric modulator at certain metabotropic glutamate receptors, which are implicated in neurological functions .

Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties. In vitro studies have demonstrated its ability to reduce the production of pro-inflammatory cytokines in cultured human cells. This suggests potential applications in treating inflammatory diseases.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial effects. Preliminary studies suggest that it may inhibit the growth of specific bacterial strains, making it a candidate for further exploration as an antimicrobial agent.

Research Findings

Several studies have focused on the biological activity of this compound:

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| This compound | Isobutoxy and methyl groups | Anti-inflammatory, antimicrobial |

| 4-Butoxybenzoic acid | Butoxy group only | Limited activity |

| 3-Methylbenzoic acid | Methyl group only | Weak anti-inflammatory effects |

Comparison with Similar Compounds

Key Observations:

3-Methylbutoxy (linear pentyl chain) in 3-(3-methylbutoxy)benzoic acid increases lipophilicity relative to the branched isobutoxy group, which may enhance membrane permeability but reduce aqueous solubility .

Positional Isomerism: 4-Isopropoxy-3-methylbenzoic acid demonstrates how substituent positioning alters electronic effects.

Molecular Weight and Functional Group Impact :

- Despite identical molecular formulas (C₁₂H₁₆O₃), This compound and 3-(3-methylbutoxy)benzoic acid exhibit distinct steric profiles due to branching differences, influencing crystallinity and melting points .

Physicochemical Properties (Inferred)

| Property | This compound | 3-(Cyclopropylmethoxy)-4-methylbenzoic Acid | 4-Isopropoxy-3-methylbenzoic Acid |

|---|---|---|---|

| Predicted logP | ~3.2 | ~3.5 | ~2.8 |

| Aqueous Solubility | Low (branched chain) | Very low (rigid substituent) | Moderate (shorter chain) |

| Acidity (pKa) | ~4.1 | ~4.3 | ~4.6 |

Notes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.